amine](/img/structure/B13243933.png)
[(4-Methyl-3-nitrophenyl)methyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)methylamine is an organic compound characterized by a methyl group at the 4-position and a nitro group at the 3-position on a phenyl ring, with a propylamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves the nitration of 4-methylbenzylamine followed by alkylation with propylamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the alkylation step involves the use of a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the nitration of 4-methylbenzylamine in a controlled environment, followed by purification and subsequent alkylation with propylamine. The use of automated systems ensures precision and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-nitrophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-aminophenylmethyl(propyl)amine.
Reduction: Formation of 4-methyl-3-nitrosophenylmethyl(propyl)amine.
Substitution: Formation of halogenated derivatives like 4-chloro-3-nitrophenylmethyl(propyl)amine.
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamine moiety may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3-nitrophenyl isocyanate
- 4-Methyl-3-nitrophenol
- 4-Methyl-3-nitroaniline
Uniqueness
(4-Methyl-3-nitrophenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-[(4-methyl-3-nitrophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-12-8-10-5-4-9(2)11(7-10)13(14)15/h4-5,7,12H,3,6,8H2,1-2H3 |
Clé InChI |
BZRQDUWTJKWBTK-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


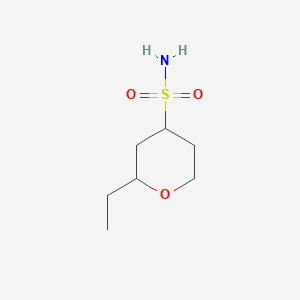
amine](/img/structure/B13243856.png)
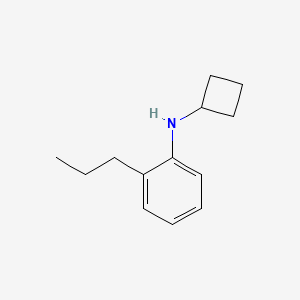
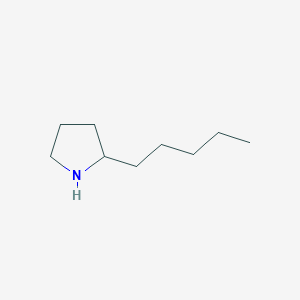
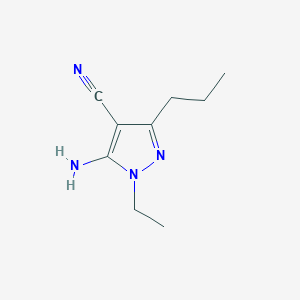
![1-[(1,3-Oxazol-2-yl)methyl]piperazine](/img/structure/B13243893.png)

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride](/img/structure/B13243913.png)
![2-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13243920.png)
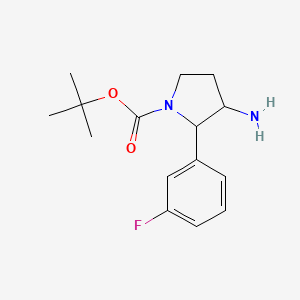
![2-Methyl-4-[2-(4-phenylcyclohexylidene)hydrazin-1-yl]quinoline](/img/structure/B13243941.png)
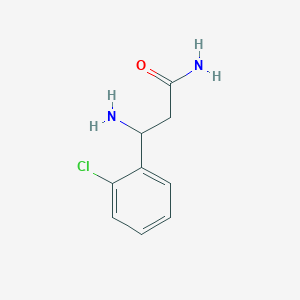
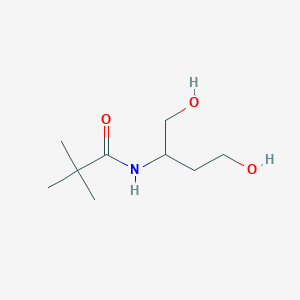
![2-tert-Butyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13243952.png)
